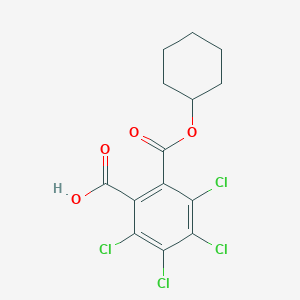
Cyclohexyl tetrachlorophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl tetrachlorophthalate is a chemical compound with the molecular formula C14H12Cl4O4 and a molecular weight of 386.061 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group attached to a tetrachlorophthalate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyl tetrachlorophthalate can be synthesized through the reaction of cyclohexanol with tetrachlorophthalic anhydride. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The process involves the esterification of cyclohexanol with tetrachlorophthalic anhydride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl tetrachlorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound into cyclohexyl phthalate derivatives.
Substitution: The tetrachlorophthalate moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various cyclohexyl derivatives and substituted phthalates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclohexyl tetrachlorophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of cyclohexyl tetrachlorophthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Cyclohexyl phthalate
- Cyclohexyl acetate
- Cyclohexyl methacrylate
Comparison: Cyclohexyl tetrachlorophthalate is unique due to the presence of four chlorine atoms in its structure, which imparts distinct chemical properties compared to other cyclohexyl derivatives. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
115841-75-3 |
|---|---|
Formule moléculaire |
C14H12Cl4O4 |
Poids moléculaire |
386.0 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-cyclohexyloxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H12Cl4O4/c15-9-7(13(19)20)8(10(16)12(18)11(9)17)14(21)22-6-4-2-1-3-5-6/h6H,1-5H2,(H,19,20) |
Clé InChI |
BTORBNGRIRXHPA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


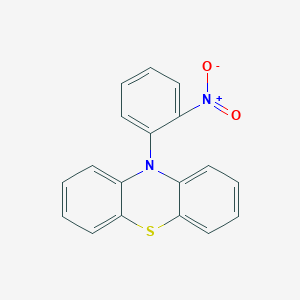
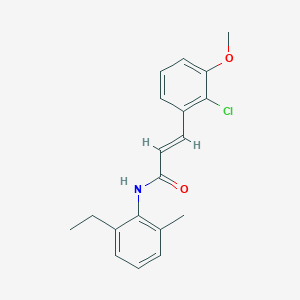
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
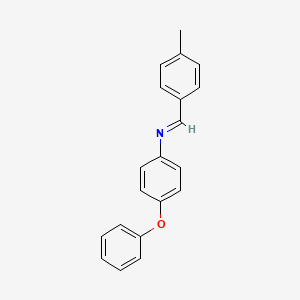

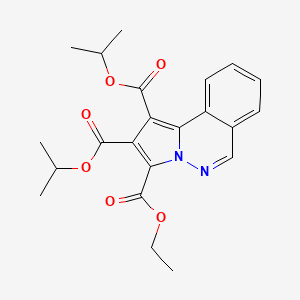
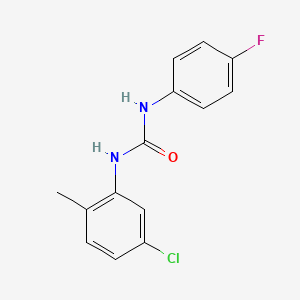
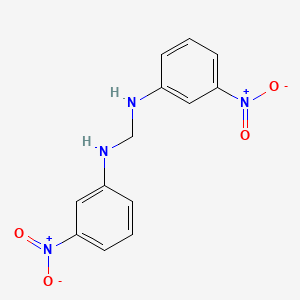
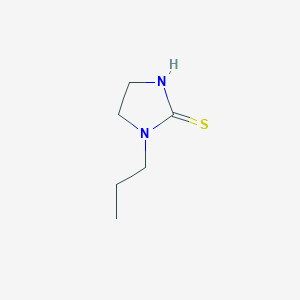
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
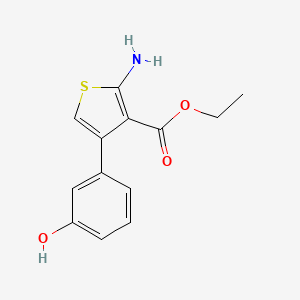
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)


